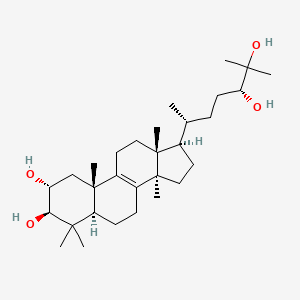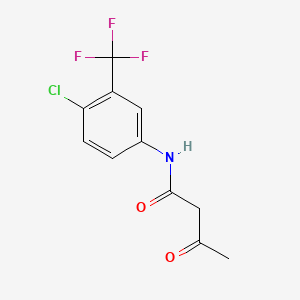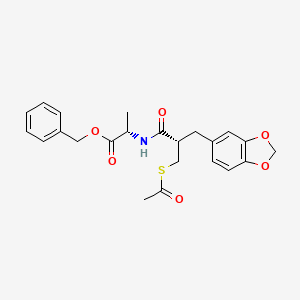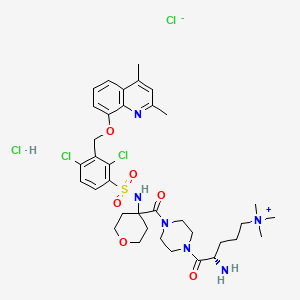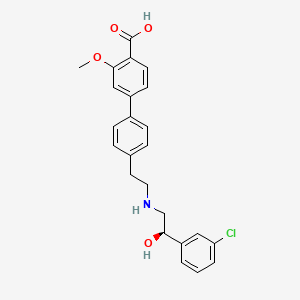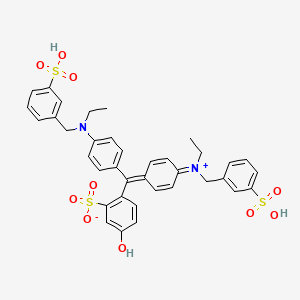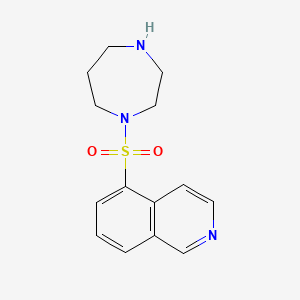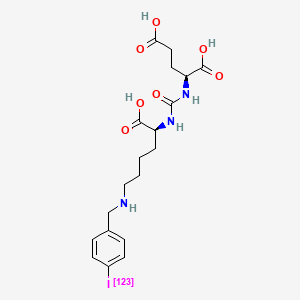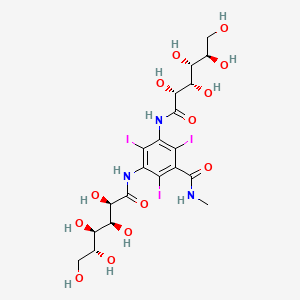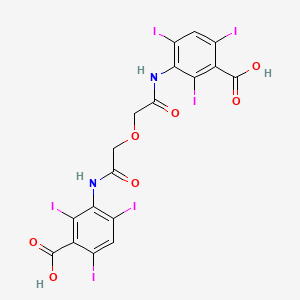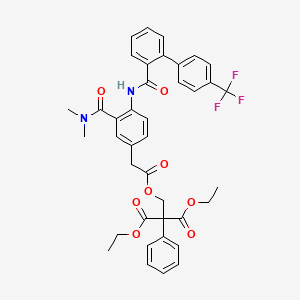
Granotapide
Descripción general
Descripción
Granotapide, also known by its chemical name propanedioic acid, 2-(((2-(3-((dimethylamino)carbonyl)-4-(((4’-(trifluoromethyl)(1,1’-biphenyl)-2-yl)carbonyl)amino)phenyl)acetyl)oxy)methyl)-2-phenyl-, 1,3-diethyl ester, is a small molecule that has been investigated for its potential therapeutic effects, particularly in the treatment of Type II Diabetes Mellitus .
Métodos De Preparación
Granotapide can be synthesized through a series of chemical reactions involving the formation of ester and amide bonds. The synthetic route typically involves the following steps:
Esterification: The reaction of propanedioic acid with ethanol in the presence of a catalyst to form the diethyl ester.
Amidation: The introduction of the anilide group through the reaction of the ester with an appropriate amine.
Acylation: The addition of the trifluoromethylbenzoyl group to the anilide.
Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts .
Análisis De Reacciones Químicas
Granotapide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Granotapide is used as a model compound in studies of ester and amide bond formation and cleavage.
Biology: this compound has been investigated for its effects on cellular metabolism and signaling pathways.
Mecanismo De Acción
Granotapide exerts its effects by inhibiting the microsomal triglyceride transfer protein, which is involved in the absorption of dietary lipids. This inhibition leads to reduced fat absorption, enhanced glucose-stimulated insulin secretion, and improved insulin sensitivity . This compound also enhances the secretion of glucagon-like peptide-1 and reduces lipotoxicity, contributing to its hypoglycemic effects .
Comparación Con Compuestos Similares
Granotapide is unique among microsomal triglyceride transfer protein inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
Lomitapide: Another microsomal triglyceride transfer protein inhibitor used in the treatment of hypercholesterolemia.
This compound’s uniqueness lies in its specific inhibition of microsomal triglyceride transfer protein and its additional effects on glucose metabolism and insulin sensitivity .
Propiedades
Número CAS |
594842-13-4 |
|---|---|
Fórmula molecular |
C39H37F3N2O8 |
Peso molecular |
718.7 g/mol |
Nombre IUPAC |
diethyl 2-[[2-[3-(dimethylcarbamoyl)-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]acetyl]oxymethyl]-2-phenylpropanedioate |
InChI |
InChI=1S/C39H37F3N2O8/c1-5-50-36(48)38(37(49)51-6-2,27-12-8-7-9-13-27)24-52-33(45)23-25-16-21-32(31(22-25)35(47)44(3)4)43-34(46)30-15-11-10-14-29(30)26-17-19-28(20-18-26)39(40,41)42/h7-22H,5-6,23-24H2,1-4H3,(H,43,46) |
Clave InChI |
FPUQGCOBYOXAED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |
Apariencia |
Solid powder |
Key on ui other cas no. |
916683-32-4 594842-13-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
diethyl 2-((3-dimethylcarbamoyl-4-((4'-trifluoromethylbiphenyl-2-carbonyl)amino)phenyl)acetyloxymethyl)-2-phenylmalonate JTT 130 JTT-130 JTT130 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


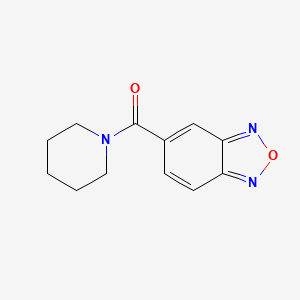
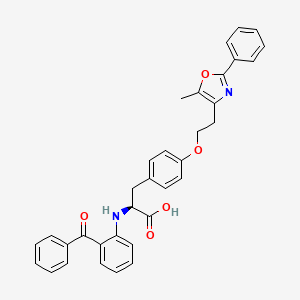
![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)
